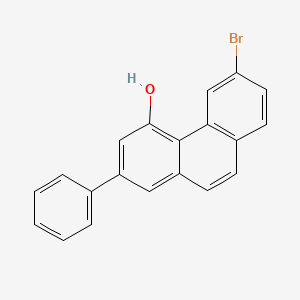![molecular formula C8H11N3O2 B14191742 N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea CAS No. 919996-54-6](/img/structure/B14191742.png)
N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea is a chemical compound that features a urea moiety linked to a pyridine ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with hydroxylamine and an isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:
Step 1: 2-(pyridin-2-yl)ethylamine is reacted with hydroxylamine to form an intermediate.
Step 2: The intermediate is then treated with an isocyanate to yield N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions or act as a ligand for metal complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N’-[2-(pyridin-3-yl)ethyl]urea
- N-Hydroxy-N’-[2-(pyridin-4-yl)ethyl]urea
- N-Hydroxy-N’-[2-(quinolin-2-yl)ethyl]urea
Uniqueness
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity for certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
919996-54-6 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-hydroxy-3-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C8H11N3O2/c12-8(11-13)10-6-4-7-3-1-2-5-9-7/h1-3,5,13H,4,6H2,(H2,10,11,12) |
InChI Key |
FJGLHPAUVLGTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)

![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)

![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)
![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)


![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)



